"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" IUPAC name and structure
"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" IUPAC name and structure
An In-Depth Technical Guide to N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and structure. A plausible synthetic pathway is proposed with a step-by-step experimental protocol, grounded in established chemical principles for the formation of analogous structures. Furthermore, this document outlines the expected analytical and spectroscopic characteristics for the validation of the compound's identity and purity. The guide also explores potential therapeutic applications and mechanisms of action, drawing on the known biological activities of related thiophene and 1,2,4-triazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical Identity and Structure
The molecule is composed of a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring via an amide bond.
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Systematic IUPAC Name: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
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Molecular Formula: C₇H₅N₅OS
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Molecular Weight: 207.21 g/mol
Molecular Structure
The chemical structure consists of a five-membered thiophene ring with a carboxamide group at the 2-position. The nitrogen atom of the amide is bonded to the N4 position of a 4H-1,2,4-triazole ring.
Caption: 2D structure of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide.
Proposed Synthesis
A plausible and efficient synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide can be achieved through the coupling of thiophene-2-carbonyl chloride with 4-amino-4H-1,2,4-triazole. This method is a standard procedure for amide bond formation.
Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Thiophene-2-carbonyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).
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Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
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In a separate flask, dissolve 4-amino-4H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.
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Cool the mixture to 0 °C in an ice bath.
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Add the freshly prepared thiophene-2-carbonyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield the final compound.
Analytical and Spectroscopic Characterization
The structural confirmation of the synthesized N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide would rely on a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the triazole protons (a singlet for the two equivalent C-H protons), thiophene protons (three distinct signals in the aromatic region), and the amide N-H proton (a broad singlet).[1][2] |
| ¹³C NMR | Resonances for the carbonyl carbon, and the carbons of the thiophene and triazole rings.[1][2] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the triazole ring.[3] |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Potential Applications and Mechanism of Action
While the specific biological activity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is not yet reported, its structural motifs, the 1,2,4-triazole and thiophene rings, are prevalent in a wide range of biologically active compounds.[2][4][5]
Rationale for Potential Bioactivity
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1,2,4-Triazole Core: This heterocycle is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[2][5] Its nitrogen atoms are crucial for coordinating with metallic cofactors in enzymes or participating in hydrogen bonding with biological targets.
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Thiophene Moiety: Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.
Potential Therapeutic Targets
Based on the activities of related compounds, N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide could be investigated for the following activities:
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Antimicrobial and Antifungal Activity: Many thiophene-linked 1,2,4-triazoles have shown promising activity against various bacterial and fungal strains.[2]
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Anticancer Activity: The combination of these two rings has been explored in the design of novel anticancer agents, potentially acting as kinase inhibitors or antimitotic agents.[2][4]
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Anticonvulsant Activity: Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their anticonvulsant properties.[6]
Postulated Mechanism of Action
A potential mechanism of action could involve the inhibition of key enzymes through the coordination of the triazole nitrogen atoms with active site metal ions or through hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket.
Caption: Postulated mechanism of action and potential therapeutic outcomes.
Conclusion
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated biological activities, based on the rich pharmacology of its constituent heterocycles, warrant further investigation into its potential as an antimicrobial, anticancer, or anticonvulsant agent. Future studies should focus on the synthesis and in vitro screening of this compound to validate these hypotheses.
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